Cas no 16806-29-4 (4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide)

4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a thiadiazole moiety, which enhances its potential biological activity. This compound exhibits structural features that make it a candidate for pharmaceutical and agrochemical research, particularly in the development of antimicrobial and enzyme-inhibiting agents. Its sulfonamide group provides strong binding affinity to target proteins, while the thiadiazole ring contributes to metabolic stability and bioavailability. The compound is synthesized through well-established organic reactions, ensuring high purity and reproducibility. Its molecular framework allows for further functionalization, making it a versatile intermediate in medicinal chemistry. Researchers value this compound for its balanced physicochemical properties and potential applications in drug discovery.
4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide structure
16806-29-4 structure
Product Name:4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
CAS No:16806-29-4
MF:C8H8N4O2S2
MW:256.304718017578
CID:140675
PubChem ID:234762
Update Time:2025-05-23

4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,4-amino-N-1,3,4-thiadiazol-2-yl-
    • naphtho[1,2-b]phenanthren-4-ol
    • SULFATHIADIAZOLE
    • 4-amino-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • 4-amino-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide
    • 4-Hydroxydibenz(a,h)anthracene
    • AC1L4VJS
    • AC1Q7AX0
    • AR-1I3832
    • CTK8D9016
    • Dibenz(a,h)anthracen-4-ol
    • sulfanilic acid-[1,3,4]thiadiazol-2-ylamide
    • Sulfanilsaeure-[1,3,4]thiadiazol-2-ylamid
    • UKRORGSYN-BB BBV-098150
    • Benzenesulfonamide, 4-amino-N-1,3,4-thiadiazol-2-yl-
    • 4-Amino-N-[1,3,4]thiadiazol-2-yl-benzenesulfonamide
    • AKOS000205626
    • NSC35261
    • CS-0224690
    • DTXSID50873827
    • 4-amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
    • 16806-29-4
    • Z276572732
    • BDBM50034417
    • EN300-120472
    • ATEAASNFYTUARU-UHFFFAOYSA-N
    • NSC-35261
    • SCHEMBL282714
    • CHEMBL286737
    • 2-Sulfanilamido-1,3,4-thiadiazole
    • A1-13781
    • 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
    • Inchi: 1S/C8H8N4O2S2/c9-6-1-3-7(4-2-6)16(13,14)12-8-11-10-5-15-8/h1-5H,9H2,(H,11,12)
    • InChI Key: ATEAASNFYTUARU-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)(NC1=NN=CS1)(=O)=O

Computed Properties

  • Exact Mass: 256.00904
  • Monoisotopic Mass: 256.00886786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 135Ų

Experimental Properties

  • Density: 1.5293 (rough estimate)
  • Refractive Index: 1.6440 (estimate)
  • PSA: 97.97
  • LogP: 2.65610

4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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A640595-10mg
4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide
16806-29-4
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$ 50.00 2022-06-07
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Additional information on 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide

Recent Advances in the Study of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS: 16806-29-4)

The compound 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide (CAS: 16806-29-4) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This sulfonamide derivative, characterized by its unique thiadiazole moiety, has been investigated for its antimicrobial, anticancer, and enzyme inhibitory properties. Recent studies have further elucidated its mechanism of action, pharmacokinetics, and therapeutic potential, positioning it as a promising candidate for future pharmaceutical applications.

One of the most notable findings in recent research is the compound's efficacy against multidrug-resistant bacterial strains. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide exhibits potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial folate biosynthesis, a critical pathway for microbial survival. These findings suggest potential applications in addressing the global challenge of antibiotic resistance.

In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of this compound. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide demonstrates selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and colon cancers. The compound appears to induce apoptosis through the modulation of key signaling pathways, including the PI3K/AKT cascade. These results highlight its potential as a scaffold for developing novel anticancer agents.

The structural features of 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide have also made it a subject of interest in computational chemistry and drug design. Recent molecular docking studies have provided insights into its binding interactions with various biological targets, including carbonic anhydrase isoforms and dihydrofolate reductase. These computational analyses, combined with experimental data, offer valuable information for structure-activity relationship (SAR) studies and the design of more potent derivatives.

Pharmacokinetic studies conducted in 2023 have shed light on the compound's absorption, distribution, metabolism, and excretion (ADME) properties. While the molecule demonstrates favorable solubility and permeability characteristics, challenges remain in optimizing its metabolic stability and bioavailability. Current research efforts are focused on developing prodrug strategies and formulation approaches to enhance its therapeutic potential.

Looking forward, 4-Amino-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide represents a versatile scaffold for medicinal chemistry applications. Its dual potential as both an antimicrobial and anticancer agent, coupled with its well-characterized mechanism of action, makes it a compelling subject for further investigation. Ongoing research is expected to explore its applications in combination therapies, targeted drug delivery systems, and as a lead compound for the development of novel therapeutic agents addressing unmet medical needs.

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